

Preliminary Studies on 18-Carboxy dinor Leukotriene B4 Activity: A Technical Guide

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Compound of Interest

Compound Name: 18-Carboxy dinor Leukotriene B4

Cat. No.: B162650

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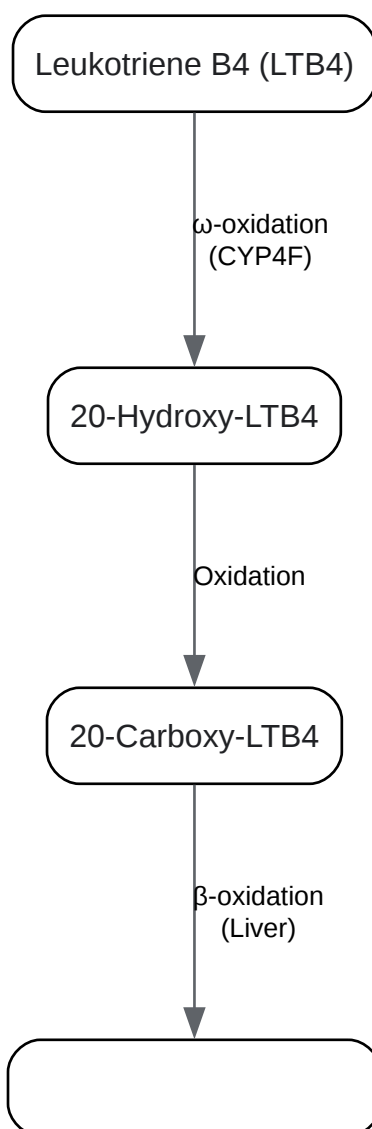
Audience: Researchers, scientists, and drug development professionals.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, playing a crucial role in inflammatory responses, particularly in the recruitment and activation of neutrophils. The biological activity of LTB4 is tightly regulated through metabolic inactivation. One of the key metabolic pathways for LTB4 is ω -oxidation followed by β -oxidation. This process leads to the formation of several metabolites, including **18-Carboxy dinor Leukotriene B4** (18-carboxy dinor LTB4). This technical guide provides a summary of the preliminary understanding of 18-carboxy dinor LTB4, focusing on its metabolic context and proposing experimental approaches to characterize its activity.

Metabolic Pathway of Leukotriene B4

18-Carboxy dinor LTB4 is a terminal metabolite in the hepatic metabolism of LTB4. The metabolic cascade is initiated by ω -oxidation of LTB4 to 20-hydroxy-LTB4 (20-OH-LTB4), which is subsequently oxidized to 20-carboxy-LTB4 (20-COOH-LTB4).^[1] In the liver, 20-carboxy-LTB4 can then undergo β -oxidation, resulting in the formation of 18-carboxy dinor LTB4.^{[2][3]} This metabolic pathway is generally considered a mechanism for the termination of the potent pro-inflammatory actions of LTB4.^[1]



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Caption: Metabolic pathway of Leukotriene B4 to 18-Carboxy dinor LTB4.

Quantitative Data on the Activity of LTB4 and its Metabolites

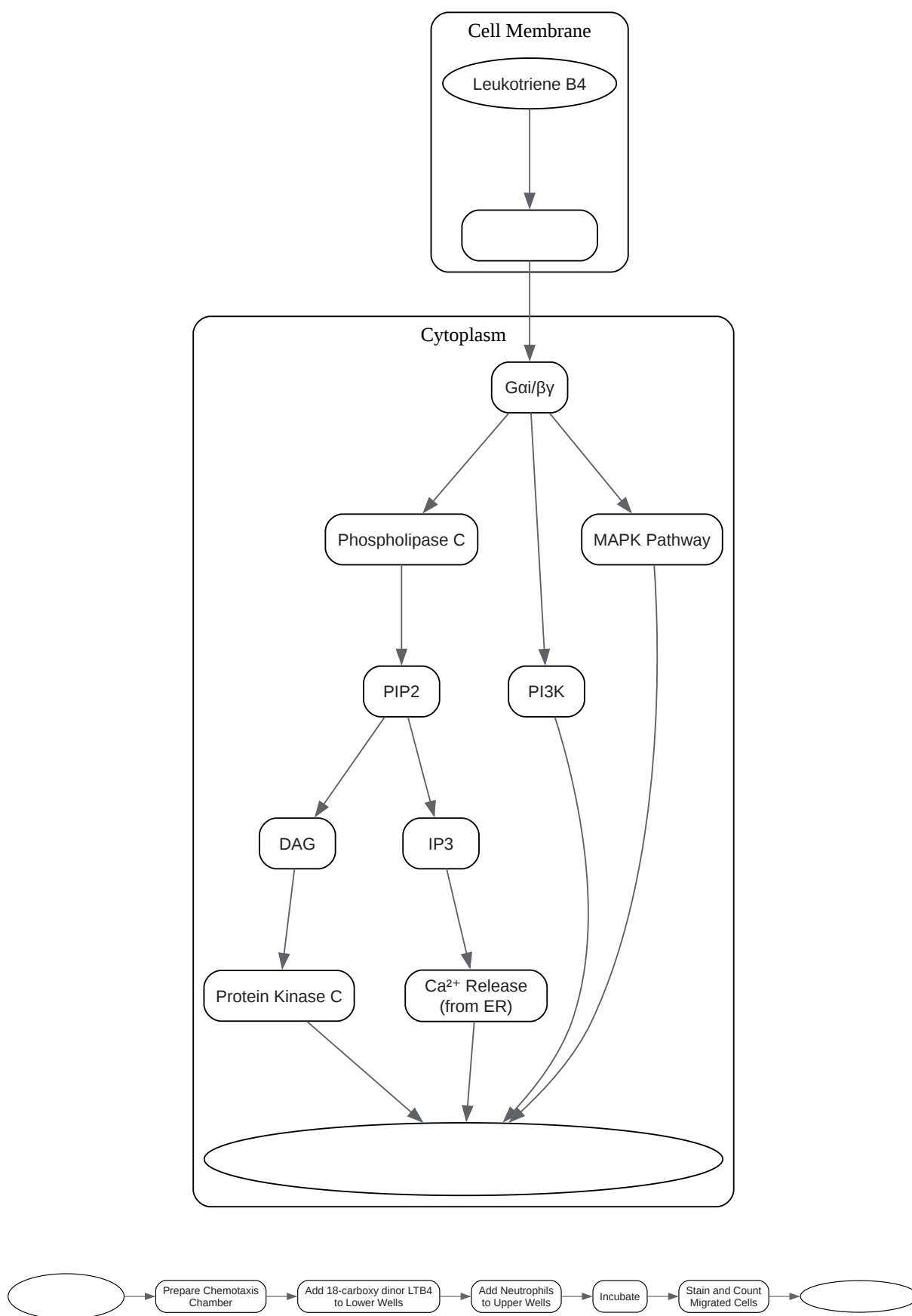
Direct quantitative data on the biological activity of **18-Carboxy dinor Leukotriene B4** is currently lacking in the scientific literature. However, studies on its precursor metabolites, 20-OH-LTB4 and 20-COOH-LTB4, indicate a significant reduction in pro-inflammatory activity compared to the parent compound, LTB4. It is hypothesized that 18-carboxy dinor LTB4 is also

significantly less active, potentially representing a near-inactive end product of LTB4 metabolism.

Compound	Target/Assay	Activity Metric	Reported Value/Activity
Leukotriene B4 (LTB4)	BLT1 Receptor	Binding Affinity (Kd)	~0.2 nM
Neutrophil Chemotaxis	EC50	nM range	Lower than LTB4
Neutrophil Priming	EC50	pM to nM range	
20-OH-LTB4	BLT1 Receptor	Relative Binding Affinity	Lower than LTB4
Neutrophil Activation	Agonist Activity	Much lower than LTB4, can act as an antagonist	Lower than LTB4
20-COOH-LTB4	BLT1 Receptor	Relative Binding Affinity	
Neutrophil Degranulation	Relative Activity	~2.6% of LTB4 activity[4]	Not Reported
Neutrophil Activation	Agonist Activity	Much lower than LTB4, can act as an antagonist	
18-Carboxy dinor LTB4	BLT1/BLT2 Receptors	Binding Affinity	Not Reported
Neutrophil Chemotaxis	EC50	Not Reported	Not Reported
Neutrophil Priming	EC50	Not Reported	
Endothelial Cell Activation	EC50	Not Reported	Not Reported

Leukotriene B4 Signaling Pathway

LTB4 exerts its pro-inflammatory effects primarily through the high-affinity G protein-coupled receptor, BLT1, which is highly expressed on leukocytes, particularly neutrophils.[5] A lower-affinity receptor, BLT2, is more ubiquitously expressed.[5] Activation of BLT1 by LTB4 initiates a signaling cascade involving G-protein activation, leading to downstream effects such as calcium mobilization, activation of protein kinase C (PKC), and stimulation of the MAP kinase and PI3K pathways. These signaling events culminate in cellular responses like chemotaxis, degranulation, and production of reactive oxygen species (ROS).



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